molecular formula C18H39N B050001 Octadecylamine CAS No. 124-30-1

Octadecylamine

Cat. No. B050001
CAS RN: 124-30-1
M. Wt: 269.5 g/mol
InChI Key: REYJJPSVUYRZGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ODA-related compounds involves single-step, size-controlled methods where ODA functions as both a reducing and stabilizing agent for silver nanoparticles. This bifunctional role enables the formation of well-dispersed spherical nanoparticles with controlled size and distribution, highlighting the versatility of ODA in nanomaterial synthesis (Neelgund et al., 2015).

Molecular Structure Analysis

ODA's ability to form complex structures is evident in its application in the synthesis of graphene vesicles and other nanomaterials. Its molecular structure, characterized by a long alkyl chain, enables the formation of amphiphilic structures when combined with other molecules, facilitating the creation of vesicle-like architectures constructed by ultrathin graphene sheets (Li et al., 2018).

Chemical Reactions and Properties

ODA participates in various chemical reactions, including the formation of self-assembled monolayers (SAMs) on mica. Its interaction with substrates through hydrogen bonding and electrostatic interactions enables the formation of highly ordered monolayers with specific chemical functionalities. These properties are critical in the development of materials with tailored surface chemistries (Benitez et al., 2003).

Physical Properties Analysis

The physical properties of ODA, such as its ability to form bilayers in interlayer spaces and its interaction with montmorillonite, highlight its utility in modifying material surfaces and structures. These interactions can lead to significant changes in the physical characteristics of materials, including their thermal and mechanical properties (Bujdák & Slosiariková, 1992).

Chemical Properties Analysis

ODA's chemical properties enable its use as a corrosion inhibitor and in the formation of protective films on metal surfaces. Its ability to adsorb on carbon steel and form multilayer adsorption mechanisms highlights its potential in protecting materials from corrosion and degradation (Liu et al., 2020).

Scientific Research Applications

  • Corrosion Inhibition in Nuclear Reactors : ODA is increasingly used in nuclear pressurized water reactors to protect carbon steel components against corrosion. Molecular dynamics simulations have shown that ODA forms an inhibitor film that effectively impedes the diffusion of corrosion species, thus mitigating corrosion (Li et al., 2022).

  • Adsorption on Carbon Steel : The adsorption of ODA on carbon steel surfaces in anaerobic alkaline solutions has been studied. It's found that ODA forms a multi-layer film on carbon steel, with the film thickness and adsorption mechanism varying depending on ODA concentration (Liu et al., 2020).

  • Modifying Expansive Soil Properties : ODA has been used to modify the properties of expansive soils, acting as a water repellent. Research shows that adding ODA to expansive soil decreases its liquid limit and increases its plastic limit, altering its plasticity index (Wang et al., 2021).

  • Inhibitor Film Analysis on Carbon Steel : Studies have shown that ODA forms a thin hydrophobic film on carbon steel surfaces, which provides corrosion protection. Electrochemical impedance spectroscopy has been used to analyze the physical parameters of this ODA film (Baux et al., 2018).

  • Drug Delivery Systems : ODA has been used to create chondroitin sulfate-based micellar nanogels for drug delivery. These nanogels, especially those loaded with curcumin, showed potential for cancer treatment, demonstrating effective cellular uptake and cytotoxicity against breast cancer cells (Setayesh et al., 2020).

  • Toxicity Studies : ODA's chronic toxicity has been assessed, which is important for its application in areas like food processing and packaging. Studies involving rat and dog feeding experiments have helped establish safe concentration levels for ODA (Deichmann et al., 1958; MacDonald et al., 1962).

  • Internal Sizing Agent in Papermaking : ODA can be used as an internal sizing agent in papermaking, providing superior sizing performance in certain applications. It's effective at different concentrations for unbleached and bleached kraft pulp (Jing et al., 1998).

  • Enhancing Heat/Mass Transfer in Thermal Power Engineering : ODA, as a surfactant, can significantly enhance heat and mass transfer in vapor-liquid systems, which is beneficial for improving efficiency in thermal power engineering (Saltanov, 1989).

Safety And Hazards

Octadecylamine may cause skin irritation and serious eye damage . It may also cause damage to organs (Liver, Gastrointestinal tract, Immune system) through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . It is advised to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

Octadecylamine has potential future applications in various fields. For instance, it has been used to improve the dispersion of carbon nanotubes in ethylene vinyl acetate, suggesting its potential use in the production of high-performance polymer composites . Another study proposed an environmentally friendly method for the mass-production of organophilic cellulose nanocrystals using Octadecylamine .

properties

IUPAC Name

octadecan-1-amine
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InChI

InChI=1S/C18H39N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-19H2,1H3
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InChI Key

REYJJPSVUYRZGE-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCCN
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Molecular Formula

C18H39N
Record name OCTADECYLAMINE
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Related CAS

1838-08-0 (hydrochloride)
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DSSTOX Substance ID

DTXSID1025801
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Molecular Weight

269.5 g/mol
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Physical Description

Octadecylamine appears as a white solid. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, White solid; [ICSC] White crystalline solid; [MSDSonline] Colorless solid with on odor of amines; [ECHA], Solid, WHITE FLAKES WITH CHARACTERISTIC ODOUR.
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Boiling Point

660 °F at 760 mmHg (NTP, 1992), 346.8 °C @ 760 mm Hg, 346.8 °C
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Flash Point

300 °F (NTP, 1992), 148 °C c.c.
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Insol in water; sol in alcohol, ether, benzene; very sol in chloroform; miscible in acetone, Solubility in water: very poor
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Density

0.8618 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8618 @ 20 °C/4 °C, 0.86 g/cm³
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Vapor Density

9.29 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0.0000438 [mmHg]
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Product Name

Octadecylamine

CAS RN

124-30-1, 61788-45-2
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Melting Point

120 to 126 °F (NTP, 1992), 52.9 °C, 49 - 52 °C
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Synthesis routes and methods I

Procedure details

To a 100 mL round-bottom flask equipped with a magnetic stir bar and addition funnel was charged 730 mg (0.769 mmol) imipramine pamoate, (2:1) salt (prepared as described in King, et al.) in 10.7 g toluene to form a suspension. A solution of 207.3 mg (0.769 mmol) octadecylamine in 12.5 g toluene was prepared and added dropwise to the above suspension over 1 hour. The suspension was stirred for an additional 3 hours and the solids collected by filtration through a medium fritted filter. The product was dried under vacuum to provide 600 mg (83%) of a white solid (2.5% water) which was characterized by DSC, FTIR (FIG. 63), PXRD (FIG. 64), 1H NMR (FIG. 65) and HPLC. The PXRD diffractogram indicated the isolated drug product was crystalline. The relative ratio of imipramine/pamoate was determined to be 1.2/1 by HPLC (and corroborated by 1H NMR). The relative ratio of stearylamine/pamoate was determined to be about 1/1 by 1H NMR. The filtrate from the above work-up was concentrated under reduced pressure and dried under vacuum to give 200 mg of a yellow oil which was characterized by FTIR and 1H NMR. The analyses were consistent with those obtained for imipramine free base described in U.S. Pat. No. 5,578,500. The DSC thermogram is provided in FIG. 62 wherein an endothermic phase change of at least 40 J/g is observed at a temperature above 70° C. and an endothermic phase change of at least 1 J/g is observed above 125° C.
Quantity
12.5 g
Type
solvent
Reaction Step One
Quantity
730 mg
Type
reactant
Reaction Step Two
Quantity
10.7 g
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

300 g of stearonitrile were fed into a 1 liter autoclave and then 3 g of Catalyst A, 12 g of water and 1 g of 48% sodium hydroxide were put thereinto. After purging with nitrogen gas, the reaction was carried out under the hydrogen pressure of 2.0 MpaG at the reaction temperature of 120° C. The reaction-finishing point was determined at the point where the hydrogen gas was no longer absorbed. The reaction system was aged further for 15 minutes. Absorption of hydrogen gas proceeded smoothly and the absorption was completed in 0.8 hour. After finish of the reaction and aging, the reaction product was taken out from the reactor and the catalyst was removed off. Then, the reaction product was distilled and purified under 0.27 kPa at 220° C. Stearylamine was obtained with yield of 94%.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
[Compound]
Name
Catalyst A
Quantity
3 g
Type
catalyst
Reaction Step Three
Name
Quantity
12 g
Type
solvent
Reaction Step Four
Yield
94%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Octadecylamine
Reactant of Route 2
Octadecylamine
Reactant of Route 3
Octadecylamine
Reactant of Route 4
Octadecylamine
Reactant of Route 5
Octadecylamine
Reactant of Route 6
Octadecylamine

Citations

For This Compound
21,900
Citations
D Wang, Y Li - Inorganic chemistry, 2011 - ACS Publications
New chemical reactions and synthetic systems are of key importance for materials fabrication. In this work, we reported a facile and effective octadecylamine (ODA) synthetic system for …
Number of citations: 83 pubs.acs.org
JJ Benítez, MA San-Miguel… - The Journal of …, 2011 - ACS Publications
… the close packed structure of octadecylamine molecules. … -assembled monolayers islands of octadecylamine on mica are … very close to those of bulk octadecylamine (2916 and 2848 cm …
Number of citations: 61 pubs.acs.org
Z Lin, Y Liu, C Wong - Langmuir, 2010 - ACS Publications
We demonstrated a facile strategy of producing superhydrophobic octadecylamine (ODA)-functionalized graphite oxide (GO) films. ODA was chemically grafted on GO sheets by the …
Number of citations: 211 pubs.acs.org
MA Salam, R Burk - Arabian Journal of Chemistry, 2017 - Elsevier
Chemical modification of MWCNTs via oxidation followed by side wall functionalization using polyethylene glycol (PEG) and octadecylamine (ODA); separately, was studied. Different …
Number of citations: 99 www.sciencedirect.com
W Li, XZ Tang, HB Zhang, ZG Jiang, ZZ Yu, XS Du… - Carbon, 2011 - Elsevier
Simultaneous surface functionalization and reduction of graphene oxide (GO) was realized by simple refluxing of GO with octadecylamine (ODA) without the use of any reducing agents. …
Number of citations: 401 www.sciencedirect.com
YL Lee, YC Yang, YJ Shen - The Journal of Physical Chemistry B, 2005 - ACS Publications
Mixed monolayers of stearic acid (SA) and octadecylamine (ODA) at the air/water interface were investigated in this article. The miscibility of the two compounds was evaluated by the …
Number of citations: 57 pubs.acs.org
Z Li, RF Giese, CJ Van Oss, J Yvon, J Cases - Journal of colloid and …, 1993 - Elsevier
… deposition of the octadecylamine resulted in … octadecylamine, giving γ LW S values as low as 15.7 mJ/m 2 . These observations are consistent with a surface having the octadecylamine …
Number of citations: 75 www.sciencedirect.com
G Achagri, Y Essamlali, O Amadine, M Majdoub… - RSC …, 2020 - pubs.rsc.org
This study focuses on the design of highly hydrophobic polyester fabrics (PET) coated with organophilic graphene nanosheets (G-ODA) through a simple, cost-effective and scalable …
Number of citations: 30 pubs.rsc.org
S Cao, J Hu, J Xie, Q Liang, L Yin - Anti-Corrosion Methods and …, 2013 - emerald.com
Purpose – The purpose of this paper is to set out a study of the film‐forming characteristics of octadecylamine (ODA), estimate the feasibility of shutdown protection using ODA at high …
Number of citations: 16 www.emerald.com
Y Zhang, JE Mark, Y Zhu, RS Ruoff, DW Schaefer - Polymer, 2014 - Elsevier
Octadecylamine-modified graphene-oxide (OMGO) polybutadiene nanocomposites with different OMGO loadings were prepared by solution mixing. The dispersion of OMGO in …
Number of citations: 88 www.sciencedirect.com

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